molecular formula C16H10ClN3OS B2651471 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol CAS No. 378203-46-4

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Cat. No.: B2651471
CAS No.: 378203-46-4
M. Wt: 327.79
InChI Key: ZKRMEWRABCSTSI-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4) is a chemical compound with the molecular formula C16H10ClN3OS and a molecular weight of 327.8 . This synthetic intermediate belongs to a class of heterocyclic compounds that integrate a benzothiazole moiety with a pyrazol-5-ol ring, a structural framework of significant interest in modern medicinal chemistry. Compounds featuring benzothiazole and pyrazole scaffolds are frequently investigated for their potential biological activities . Research on similar structures indicates that such hybrids are promising candidates for developing new antimicrobial agents . For instance, studies on related molecular systems have demonstrated potent activity against bacterial strains like Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The presence of the 4-chlorophenyl substituent in its structure is a common pharmacophore that can influence binding affinity and selectivity toward biological targets . This product is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c17-11-7-5-10(6-8-11)13-9-15(21)20(19-13)16-18-12-3-1-2-4-14(12)22-16/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMOAUDIKGFHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety and the chlorophenyl group through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the compound.

Scientific Research Applications

Biological Evaluations

Numerous studies have evaluated the biological activities of this compound, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol exhibit significant antimicrobial properties. For instance, certain synthesized compounds demonstrated effective inhibition against Pseudomonas aeruginosa and Candida albicans, showcasing their potential use as therapeutic agents in treating infections caused by these pathogens .

Anti-inflammatory Properties

In vivo studies have shown that this compound possesses notable anti-inflammatory effects. For example, a specific derivative exhibited maximum analgesic activity comparable to standard anti-inflammatory drugs like diclofenac sodium. This suggests its potential application in pain management and inflammatory disorders .

Case Study 1: Gastrointestinal Protection

A study explored the gastrointestinal protective effects of this compound derivatives. The results indicated that certain compounds provided significant protection against gastrointestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their utility in developing safer analgesic medications .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound. It was found that specific derivatives had high efficacy against various fungal strains, including those resistant to conventional antifungal treatments. This highlights the compound's potential role in addressing the growing issue of antifungal resistance .

Mechanism of Action

The mechanism by which 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name / ID Key Substituents Biological Activity (IC50/EC50) SAR Insights Reference
Target Compound (CAS 378203-46-4) 1-(Benzothiazol-2-yl), 3-(4-Cl-phenyl), 5-OH Not reported Benzothiazole enhances π-π stacking; Cl-phenyl may reduce electron density
Compound 114 () 1-(4-Cl-phenyl-thiazol-2-yl), 3-p-tolyl Antioxidant (excellent vs. ascorbic acid) Electron-donating groups (CH₃) improve scavenging activity
Compound 5d () 1-(Benzothiazol-2-ylthio-propanoyl), 3-phenyl Not reported Thioether linkage may enhance stability
Compound 16 () Thiophene-2-carboxylic acid derivatives Anticancer (>doxorubicin) Chlorophenyl and heterocyclic fusion boost activity
3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol () 3-(4-F-phenyl), 1-(pyridinyl) Not reported Fluorine’s electronegativity may alter binding

Physicochemical Properties

  • Lipophilicity: The target’s 4-Cl-phenyl and benzothiazole groups increase hydrophobicity compared to pyridinyl or amino-substituted analogs ().
  • Solubility: The hydroxyl group at position 5 improves aqueous solubility relative to non-polar derivatives like 3-(trifluoromethyl)-substituted analogs ().

Biological Activity

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety attached to a pyrazole ring, with a chlorophenyl substituent. Its molecular formula is C14H10ClN3OSC_{14}H_{10}ClN_3OS and it has a molecular weight of approximately 303.76 g/mol. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Condensation Reactions : The initial step often includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazole structure.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit potent antimicrobial properties. For example, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus12
10cP. mirabilis18

These results indicate that structural modifications can enhance antimicrobial efficacy.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate pain comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies reveal that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases and modulation of cell cycle progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety interacts with enzymes involved in cell signaling pathways.
  • Receptor Modulation : It may act on specific receptors, altering cellular responses that lead to apoptosis or anti-inflammatory effects.

Case Studies

In a recent study involving various derivatives of pyrazole compounds, it was found that modifications at the 4-position significantly affected antimicrobial activity against E. coli and S. aureus. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Q & A

Basic: What are the common synthetic routes for 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol?

Answer:
The synthesis typically involves multi-step condensation reactions. A standard approach includes:

Formation of the pyrazole core : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, cyclocondensation of 1,3-benzothiazole-2-carbohydrazide with 4-chlorophenyl-substituted diketones under reflux conditions in ethanol or acetic acid .

Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent to form thiazole or pyrazole rings .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Refluxing in ethanol (78°C) or acetic acid (118°C) balances reactivity and side-product formation .
  • Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Time-dependent monitoring : TLC or HPLC tracks reaction progression to avoid over-cyclization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm; pyrazole C5-OH as a broad singlet near δ 10–12 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N stretch at 1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction:

  • Reveals dihedral angles : Between benzothiazole and pyrazole rings (e.g., 15–25° in triclinic systems), confirming non-planarity .
  • Identifies hydrogen bonding : O–H···N interactions stabilize crystal packing (e.g., Jahn-Teller distortions in orthorhombic systems) .
  • Validates stereochemistry : For chiral derivatives, absolute configuration is assigned via Flack parameters .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and consistent cell lines (e.g., HeLa vs. MCF-7) .
  • Solubility adjustments : DMSO concentration ≤0.1% to avoid solvent toxicity artifacts .
  • Dose-response curves : IC50 values should span 3–4 log units to confirm potency trends .
  • Statistical validation : ANOVA or Student’s t-test (p < 0.05) ensures reproducibility across replicates .

Advanced: What computational methods predict the compound’s biological activity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or EGFR kinase). Key parameters include binding affinity (ΔG ≤ −7 kcal/mol) and ligand efficiency .
  • QSAR models : Electron-withdrawing groups (e.g., 4-Cl) enhance activity; Hammett constants (σ) correlate with logP and bioavailability .
  • MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories .

Advanced: What challenges arise in derivatizing this compound for structure-activity relationship (SAR) studies?

Answer:

  • Regioselectivity : Electrophilic substitution at the pyrazole C4 position competes with benzothiazole reactivity. Directed ortho-metalation (DoM) with LDA improves selectivity .
  • Steric hindrance : Bulky substituents at the 3-position (4-chlorophenyl) limit access to catalytic sites. Microwave-assisted synthesis reduces reaction time and by-products .
  • Oxidative stability : The C5-OH group may oxidize; protecting groups (e.g., tert-butyldimethylsilyl) are used during functionalization .

Basic: How is purity assessed, and what stability considerations apply?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≤0.5% .
  • Thermogravimetric analysis (TGA) : Decomposition temperatures >200°C indicate thermal stability .
  • Storage : Desiccated at −20°C in amber vials to prevent photodegradation and hygroscopicity .

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